molecular formula C18H17F6O3P B13416794 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) CAS No. 66142-19-6

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-)

Cat. No.: B13416794
CAS No.: 66142-19-6
M. Wt: 426.3 g/mol
InChI Key: UMMWXOASWRTVFO-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(4-methoxyphenyl)chromenium hexafluorophosphate is an organic compound belonging to the chromenium family This compound is characterized by its unique structure, which includes an ethoxy group and a methoxyphenyl group attached to a chromenium core The hexafluorophosphate counterion provides stability to the chromenium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(4-methoxyphenyl)chromenium hexafluorophosphate typically involves the reaction of 4-methoxyphenylchromenium with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hexafluorophosphate counterion is introduced through the addition of hexafluorophosphoric acid or a hexafluorophosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(4-methoxyphenyl)chromenium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenium cation to a chromenium neutral species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Ethoxy-2-(4-methoxyphenyl)chromenium hexafluorophosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(4-methoxyphenyl)chromenium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The chromenium cation can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy and methoxyphenyl groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-(4-methoxyphenyl)chromenium perchlorate
  • 4-Ethoxy-2-(4-methoxyphenyl)chromenium tetrafluoroborate

Comparison

Compared to similar compounds, 4-Ethoxy-2-(4-methoxyphenyl)chromenium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides greater stability and solubility. This makes it more suitable for certain applications, such as in organic synthesis and materials science.

Properties

CAS No.

66142-19-6

Molecular Formula

C18H17F6O3P

Molecular Weight

426.3 g/mol

IUPAC Name

4-ethoxy-2-(4-methoxyphenyl)chromenylium;hexafluorophosphate

InChI

InChI=1S/C18H17O3.F6P/c1-3-20-18-12-17(13-8-10-14(19-2)11-9-13)21-16-7-5-4-6-15(16)18;1-7(2,3,4,5)6/h4-12H,3H2,1-2H3;/q+1;-1

InChI Key

UMMWXOASWRTVFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=[O+]C2=CC=CC=C21)C3=CC=C(C=C3)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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